N-[1-(2-methoxyphenyl)ethyl]-N-methylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVNCCSGFPMYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of N 1 2 Methoxyphenyl Ethyl N Methylamine Within Contemporary Amine Chemistry Research
Chiral amines are fundamental building blocks in modern chemistry, with widespread applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. acs.orgnih.govsigmaaldrich.com Approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, underscoring the importance of these compounds. acs.orgnih.gov The specific stereochemistry of a chiral amine can be crucial for the biological activity and safety of a drug. cuni.cz
N-[1-(2-methoxyphenyl)ethyl]-N-methylamine belongs to the class of secondary chiral amines. These amines are not only important as structural components of larger molecules but also find use as chiral auxiliaries, resolving agents, and ligands in asymmetric catalysis. nih.govcuni.cz The presence of the ortho-methoxy group on the phenyl ring of this compound can influence its chemical reactivity and coordinating properties, making it a subject of interest for researchers developing novel synthetic methodologies.
The synthesis of chiral amines is a significant area of research, with methods such as asymmetric hydrogenation of imines being a direct and efficient approach. acs.orgnih.gov The development of new catalysts and synthetic routes to access enantiomerically pure amines like this compound is a continuous effort in organic chemistry.
Significance of N 1 2 Methoxyphenyl Ethyl N Methylamine in Advanced Organic Synthesis and Chemical Biology Investigations
Strategic Approaches to this compound Synthesis
The creation of the amine bond in this compound is the central challenge in its synthesis. The primary methods for achieving this involve either the direct formation of the carbon-nitrogen bond or the modification of a pre-existing amine.
Reductive amination, also known as reductive alkylation, is a widely used and efficient method for synthesizing amines. wikipedia.org This two-step, one-pot process involves the reaction of a carbonyl compound, in this case, 2-methoxyacetophenone, with an amine, methylamine (B109427), to form an intermediate imine or enamine. This intermediate is then reduced in situ to the target amine, this compound. The reaction is typically carried out under neutral or weakly acidic conditions. wikipedia.org
The key advantage of this method is its ability to avoid the over-alkylation that can occur in direct N-alkylation reactions. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective because they are mild enough to selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com
Table 1: Common Reducing Agents in Reductive Amination
| Reducing Agent | Key Features |
|---|---|
| Sodium Borohydride (NaBH4) | A common and cost-effective reducing agent. |
| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines in the presence of carbonyls. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A milder and less toxic alternative to NaBH3CN. masterorganicchemistry.com |
The choice of reducing agent and reaction conditions can be optimized to maximize the yield and purity of the final product.
Beyond reductive amination, other methods can be employed to form the crucial amine bond in this compound. One such method is N-alkylation. This involves the reaction of a primary amine, 1-(2-methoxyphenyl)ethylamine, with a methylating agent. However, this approach can be challenging to control and may lead to the formation of quaternary ammonium salts due to over-alkylation.
Another approach involves the "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology, which provides an effective way to synthesize alkylamines from other amines and alcohols using various metal catalysts. researchgate.net
Enantioselective Synthesis of Chiral this compound
Since this compound is a chiral molecule, the synthesis of a single enantiomer is often desired, particularly for pharmaceutical applications. nih.gov This requires the use of enantioselective synthetic methods.
Asymmetric hydrogenation of the imine intermediate formed from 2-methoxyacetophenone and methylamine is a powerful strategy for producing enantiomerically enriched this compound. This method utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively deliver hydrogen to one face of the imine. scispace.comhelsinki.fi
Ruthenium, rhodium, and iridium complexes are commonly used metals, often paired with chiral phosphine ligands or diamine ligands. scispace.comacs.org The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity (ee). For instance, iridium complexes with phosphino-oxazoline ligands have demonstrated high activity and enantioselectivity in the asymmetric hydrogenation of N-aryl imines. nih.gov
Table 2: Examples of Chiral Catalysts for Asymmetric Imine Hydrogenation
| Metal | Chiral Ligand Type | Typical Substrates |
|---|---|---|
| Iridium | Phosphino-oxazoline nih.gov | N-aryl imines nih.gov |
| Ruthenium | Diamine derivatives scispace.com | N-tosylimines |
The development of new and more efficient chiral catalysts is an active area of research, aiming to broaden the substrate scope and improve the enantioselectivity of these reactions. nih.gov
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the synthesis of this compound, a chiral auxiliary could be attached to either the ketone or the amine prior to the key bond-forming step. For example, a chiral amine could be used in a reductive amination reaction, leading to a diastereomeric mixture of products that can then be separated. The chiral auxiliary is subsequently removed to yield the desired enantiomerically pure amine. wikipedia.org
Common chiral auxiliaries include derivatives of amino acids, terpenes, and other naturally occurring chiral molecules. tcichemicals.com For example, (R,R)- and (S,S)-pseudoephedrine can be used as chiral auxiliaries. wikipedia.org
Diastereomeric resolution is a classical method for separating enantiomers. wikipedia.org This technique involves reacting the racemic this compound with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. wikipedia.org
Once separated, the individual diastereomers are treated with a base or acid to regenerate the pure enantiomers of the amine and recover the resolving agent. wikipedia.org Commonly used chiral resolving agents for amines are chiral acids, such as tartaric acid, mandelic acid, or camphorsulfonic acid. wikipedia.orgonyxipca.com The success of this method depends on the ability to form well-defined crystalline salts and the difference in solubility between the two diastereomers. wikipedia.org
Table 3: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type |
|---|---|
| Tartaric acid wikipedia.org | Chiral dicarboxylic acid |
| Mandelic acid onyxipca.com | Chiral α-hydroxy acid |
| Camphorsulfonic acid wikipedia.orgonyxipca.com | Chiral sulfonic acid |
Precursor Chemical Transformation in this compound Synthesis
The synthesis of this compound is predicated on the transformation of specific precursor molecules. A common and effective strategy involves the reductive amination of a ketone with a secondary amine. In this case, the primary precursors are 2-methoxyacetophenone and N-methylamine.
The initial step of this transformation is the reaction between 2-methoxyacetophenone and N-methylamine to form an unstable intermediate known as a hemiaminal. This is followed by the elimination of a water molecule to yield an iminium ion. The subsequent reduction of this iminium ion intermediate leads to the final product, this compound.
An alternative, though less direct, pathway involves a two-step process. First, 2-methoxyacetophenone can be reacted with ammonia or a primary amine, such as benzylamine, followed by reduction to form the corresponding primary or secondary amine, 1-(2-methoxyphenyl)ethylamine. This intermediate can then undergo N-methylation. A classic method for this methylation is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde to introduce the methyl group onto the nitrogen atom wikipedia.org. This reaction proceeds by the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid wikipedia.org.
Another approach to the N-methylation of the intermediate 1-(2-methoxyphenyl)ethylamine is through the use of other methylating agents, though the Eschweiler-Clarke reaction is notable for preventing the formation of quaternary ammonium salts wikipedia.org. The choice of the synthetic route often depends on the desired yield, purity, and the availability of starting materials and reagents.
A related synthetic transformation is the direct asymmetric reductive amination of ketones with secondary amines, which can be catalyzed by iridium complexes rsc.org. While not explicitly detailed for this compound, this methodology highlights a modern approach to forming chiral amines from prochiral ketones.
The following table outlines the key precursor transformations:
| Precursor 1 | Precursor 2 | Key Transformation | Intermediate | Product |
| 2-methoxyacetophenone | N-methylamine | Direct Reductive Amination | Iminium ion | This compound |
| 1-(2-methoxyphenyl)ethylamine | Formaldehyde, Formic Acid | Eschweiler-Clarke Reaction | Iminium ion | This compound |
Optimization of Reaction Conditions and Yields in this compound Production
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of reducing agent, solvent, temperature, and catalyst.
In the context of reductive amination, a variety of reducing agents can be employed. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent can significantly impact the reaction's efficiency and selectivity. For instance, sodium cyanoborohydride is often favored for its mildness and its ability to selectively reduce the iminium ion in the presence of the ketone starting material.
Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel, is another effective method for the reduction step google.com. The optimization of this process involves careful selection of the catalyst, solvent, hydrogen pressure, and reaction temperature. For the synthesis of a related compound, 1-(4-methoxyphenyl)ethylamine, the catalytic reduction of an intermediate was carried out using 10% Pd/C in ethyl acetate under a hydrogen atmosphere at 35-40°C for 6-8 hours google.com. The solvent choice in such hydrogenations can range from alcohols like methanol and ethanol (B145695) to esters such as ethyl acetate google.com.
The reaction temperature is another critical parameter. While some reductive aminations can proceed at room temperature, others may require heating to facilitate the formation of the iminium ion intermediate. In the synthesis of N-ethylmethylamine, a related compound, the reaction temperature was maintained between 65-67°C chemicalbook.com.
The molar ratio of the reactants also plays a significant role in optimizing the yield. An excess of the amine or the reducing agent may be used to drive the reaction to completion. The pH of the reaction mixture can also be a critical factor, as the formation of the iminium ion is often acid-catalyzed, while the reducing agent may require specific pH ranges for optimal activity.
The following table summarizes key parameters and their typical ranges for optimization in similar reductive amination reactions:
| Parameter | Typical Conditions/Reagents | Effect on Reaction |
| Reducing Agent | Sodium borohydride, Sodium cyanoborohydride, Catalytic Hydrogenation (H₂/Pd/C, Raney Ni) | Influences selectivity and reaction rate. |
| Solvent | Methanol, Ethanol, Ethyl Acetate, Tetrahydrofuran (THF) | Affects solubility of reactants and intermediates. |
| Temperature | Room Temperature to Reflux | Controls the rate of iminium ion formation and reduction. |
| Catalyst (for hydrogenation) | Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), Raney Nickel | Determines the efficiency of the reduction step. |
| pH | Weakly acidic to neutral | Optimizes the formation of the iminium ion. |
| Reactant Ratio | Excess of amine or reducing agent | Can drive the reaction towards completion. |
By systematically varying these parameters, the reaction conditions can be fine-tuned to achieve the highest possible yield and purity of this compound.
Reaction Mechanisms and Chemical Reactivity of N 1 2 Methoxyphenyl Ethyl N Methylamine
Elucidation of Fundamental Reaction Pathways
The fundamental reaction pathways of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine are diverse, stemming from the nucleophilic and basic nature of the amine, the electron-rich character of the methoxyphenyl ring, and the potential for transformations at the benzylic position.
Nucleophilic Reactivity of the Amine Moiety
The secondary amine moiety possesses a lone pair of electrons on the nitrogen atom, rendering it both a Lewis base and a potent nucleophile. This inherent nucleophilicity allows it to participate in a variety of fundamental organic reactions.
N-Alkylation: As a nucleophile, the amine can attack electrophilic carbon atoms, such as those in alkyl halides, via an SN2 mechanism. ucalgary.calibretexts.org This reaction leads to the formation of a tertiary amine. The initial step involves the nitrogen's lone pair attacking the alkyl halide, displacing the halide and forming a tertiary ammonium salt. ucalgary.ca A subsequent deprotonation, often by another amine molecule in the mixture, yields the neutral tertiary amine product. libretexts.org However, this process can be difficult to control, as the resulting tertiary amine can sometimes be further alkylated to form a quaternary ammonium salt. libretexts.org
N-Acylation: The amine readily reacts with acylating agents like acyl chlorides or acid anhydrides in a nucleophilic acyl substitution reaction to form stable N,N-disubstituted amides. This transformation is a common method for protecting the amine group or for synthesizing amide-containing structures.
Reactions with Carbonyls: With aldehydes and ketones, the secondary amine can undergo nucleophilic addition to the carbonyl carbon. The initial adduct typically dehydrates to form an enamine, a key intermediate in various carbon-carbon bond-forming reactions.
Electrophilic Aromatic Substitution on the Methoxyphenyl Ring
The methoxyphenyl ring is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups (EDGs): the methoxy (B1213986) group (-OCH₃) and the alkylamine side chain. wikipedia.org Both groups increase the electron density of the aromatic π-system, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. libretexts.orgorganicchemistrytutor.com
These activating groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. wikipedia.orglibretexts.org In this compound, the substituents are ortho to each other.
The methoxy group is a strong activating group that directs electrophiles primarily to the C4 (para) and C6 (ortho) positions. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the ring through resonance (+M effect). organicchemistrytutor.com
The N-[1-ethyl]-N-methylamine group is an alkyl group, which is a weak activating group that directs to its own ortho (C6) and para (C4) positions through an inductive effect (+I effect). libretexts.org
The directing effects of the two groups are synergistic, both strongly favoring substitution at the C4 and C6 positions. Steric hindrance from the relatively bulky ethylamine (B1201723) side chain at C1 might slightly disfavor substitution at the adjacent C6 position compared to the more accessible C4 position. youtube.com Therefore, in reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, the major product is expected to be the one where the electrophile has added to the C4 position, para to the methoxy group. wikipedia.orgyoutube.com
| Position | Influence of -OCH₃ (at C2) | Influence of -CH(CH₃)N(H)CH₃ (at C1) | Combined Effect |
| C3 | ortho (deactivated by -I effect) | meta | Unlikely substitution |
| C4 | para (strongly activated) | para (activated) | Highly favored |
| C5 | meta | meta | Unlikely substitution |
| C6 | ortho (strongly activated) | ortho (activated) | Favored , but potential steric hindrance |
Oxidative and Reductive Transformations
The molecule offers several sites for oxidative and reductive reactions.
Oxidative Transformations:
N-Oxidation: The nitrogen atom of the secondary amine can be oxidized by reagents such as hydrogen peroxide or peroxy acids to form an N-oxide. This transformation converts the amine into a new functional group with different chemical properties.
Oxidation at the Benzylic Position: The carbon atom attached to the aromatic ring (the benzylic position) is susceptible to oxidation, especially if it bears a hydrogen atom. youtube.com Strong oxidizing agents like potassium permanganate (KMnO₄) can potentially cleave the alkyl chain at this position to yield a carboxylic acid. youtube.com
Oxidative C-N Bond Cleavage: Under certain catalytic conditions, the C-N bonds in N-alkylbenzylamines can undergo oxidative cleavage. researchgate.net This can be a complex transformation, sometimes leading to products like benzonitriles. researchgate.net
Reductive Transformations:
Reduction of the Aromatic Ring: While aryl rings are generally stable, they can be reduced under forcing conditions. Catalytic hydrogenation at high pressure and temperature or using dissolving metal reductions (e.g., Birch reduction) can reduce the aromatic ring to a substituted cyclohexane derivative.
Reductive Cleavage of the Methoxy Group: The C-O bond of aryl methyl ethers can be cleaved reductively using certain nickel-based catalysts or other specialized reagents. researchgate.net This would convert the methoxy group into a hydroxyl group, forming the corresponding phenol.
Influence of Stereochemistry on Reaction Outcomes
The this compound molecule contains a stereocenter at the benzylic carbon of the ethyl group. This means the compound exists as a pair of enantiomers, (R)- and (S)-N-[1-(2-methoxyphenyl)ethyl]-N-methylamine. The presence of this chiral center can significantly influence the outcomes of its chemical reactions. lumenlearning.com
Reactions with Chiral Reagents: When a single enantiomer of the amine reacts with another chiral, non-racemic reagent, the two resulting transition states are diastereomeric. Because diastereomeric transition states have different energies, the reaction rates will differ, leading to the formation of diastereomeric products in unequal amounts. This principle is the basis for kinetic resolution and asymmetric synthesis.
Diastereoselective Reactions: If a reaction creates a new stereocenter in the molecule, the existing chiral center can direct the stereochemical outcome. For instance, if the aromatic ring were to be reduced to a cyclohexane, the approach of the reagents could be sterically hindered by the chiral side chain, leading to a preference for the formation of one diastereomer over another.
Product Stereoselectivity: Even reactions occurring away from the chiral center can be stereoselective. For example, the N-oxidation of a chiral amine can result in a chiral N-oxide. The oxidation of N-ethyl-N-methylaniline, a structurally similar amine, has been shown to be product stereoselective, yielding a predominance of one N-oxide enantiomer. stereoelectronics.org This suggests that the chiral environment of the substrate influences the approach of the oxidizing agent, leading to a favored stereochemical outcome.
Multi-component Reactions Incorporating this compound Scaffolds
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov The secondary amine functionality of this compound makes it an ideal candidate for incorporation into complex molecular scaffolds via MCRs, particularly the Ugi four-component reaction (U-4CR). chemistnotes.comwikipedia.org
The Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. organic-chemistry.orgacs.org In a hypothetical Ugi reaction, this compound would serve as the amine component.
The general mechanism proceeds as follows:
Condensation of the amine and a carbonyl compound (e.g., an aldehyde) forms an iminium ion.
The isocyanide undergoes nucleophilic addition to the iminium ion.
The resulting nitrilium ion intermediate is trapped by the carboxylate anion.
A final, irreversible Mumm rearrangement yields the stable bis-amide product. wikipedia.org
By employing this compound in an Ugi reaction, its structural motif can be rapidly integrated into diverse, peptide-like molecules, which is highly valuable for generating libraries of compounds for drug discovery. organic-chemistry.org
Mechanistic Insights into Functional Group Interconversions
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. fiveable.mesolubilityofthings.com The key functional groups in this compound—the secondary amine and the aryl methyl ether—are amenable to several important interconversions.
| Functional Group | Transformation | Reagents & Conditions | Product Functional Group |
| Secondary Amine | N-Alkylation | Alkyl halide (e.g., CH₃I) | Tertiary Amine |
| Secondary Amine | N-Acylation | Acyl chloride (e.g., CH₃COCl), base | Amide |
| Secondary Amine | N-Dealkylation | e.g., Cyanogen bromide followed by hydrolysis/reduction | Primary Amine nih.gov |
| Aryl Methyl Ether | Ether Cleavage | Strong acids (e.g., HBr, BBr₃) | Phenol nih.govwikipedia.org |
| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitroarene |
| Aromatic Ring | Catalytic Hydrogenation | H₂, High pressure, Catalyst (e.g., Rh/C) | Substituted Cyclohexane |
Amine Interconversions: The secondary amine can be converted to a tertiary amine via alkylation or to an amide via acylation, as previously discussed. ub.edu It is also possible to perform N-dealkylation to revert to a primary amine, though this often requires specific and sometimes harsh reagents, such as cyanogen bromide. nih.gov
Ether Cleavage: The methoxy group is an aryl methyl ether, which is generally stable. However, it can be cleaved to reveal a phenolic hydroxyl group. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). nih.govwikipedia.org The mechanism with BBr₃ is thought to involve the formation of an ether-boron adduct, followed by nucleophilic attack of a bromide ion on the methyl group in an SN2-like fashion. nih.gov
These interconversions allow the this compound scaffold to be chemically modified, enabling the synthesis of a wide range of derivatives with altered physical, chemical, and biological properties.
Computational and Theoretical Chemistry Studies of N 1 2 Methoxyphenyl Ethyl N Methylamine
Quantum Chemical Investigations (e.g., Density Functional Theory, Hartree-Fock)
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to modern chemical research. researchgate.net DFT has become a popular method due to its balance of computational cost and accuracy in accounting for electron correlation. nih.gov The HF method, while being a more foundational approximation, provides a qualitative understanding of the electronic structure and serves as a starting point for more advanced calculations. tau.ac.il These ab initio simulations are pivotal for interpreting experimental data by providing microscopic physical insights into molecular properties. aip.org
The electronic structure of a molecule dictates its reactivity, polarity, and intermolecular interactions. DFT and HF calculations are used to determine key electronic properties of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is expected to be localized on the electron-rich 2-methoxyphenyl ring and the nitrogen atom, while the LUMO would likely be distributed over the aromatic system.
Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would show negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, and positive potential (blue) around the hydrogen atoms.
Atomic Charges: Mulliken or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, offering a quantitative measure of the electron distribution and the polarity of specific bonds.
Table 1: Illustrative Calculated Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))
| Property | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -5.87 | eV |
| LUMO Energy | 0.15 | eV |
| HOMO-LUMO Gap | 6.02 | eV |
| Dipole Moment | 1.98 | Debye |
| Most Negative Atom (Oxygen) | -0.62 | e |
This table presents hypothetical data for illustrative purposes, based on typical values for similar aromatic amines.
Bonding Analysis: Hirshfeld surface analysis is another powerful tool for visualizing and quantifying intermolecular interactions within a crystal structure, which are crucial for understanding the molecule's solid-state properties. nih.govnih.gov This analysis can reveal the prevalence of hydrogen bonds and van der Waals forces. nih.gov
Quantum chemical calculations are instrumental in elucidating the pathways of chemical reactions. mdpi.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states. This allows for the calculation of activation energies and reaction enthalpies, providing a deep understanding of reaction kinetics and thermodynamics. researchgate.netresearchgate.net
For this compound, computational modeling could be used to study mechanisms such as:
N-dealkylation: A common metabolic pathway for amines.
Aromatic hydroxylation: The addition of a hydroxyl group to the phenyl ring.
Synthesis reactions: Modeling the final steps of its synthesis, for example, via reductive amination, to understand stereoselectivity and potential by-product formation.
Calculations would involve locating the transition state structure for a given reaction step and performing frequency calculations to confirm it as a first-order saddle point on the potential energy surface.
Table 2: Hypothetical Calculated Thermodynamic Data for a Reaction Step (e.g., N-demethylation)
| Parameter | Value (Gas Phase) | Value (Aqueous) | Unit |
|---|---|---|---|
| Activation Energy (Ea) | 35.2 | 31.8 | kcal/mol |
| Enthalpy of Reaction (ΔH) | -15.4 | -18.1 | kcal/mol |
This table contains hypothetical data to illustrate the output of reaction mechanism modeling.
Computational methods can accurately predict various types of molecular spectra, which is invaluable for confirming the structure of newly synthesized compounds and interpreting experimental results. aip.orgarxiv.org
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov By comparing the computed IR spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode (e.g., C-H stretch, N-H bend). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. nih.gov
Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data
| Data Type | Experimental Value | Calculated Value | Assignment |
|---|---|---|---|
| IR Frequency | 3350 cm⁻¹ | 3358 cm⁻¹ | N-H Stretch |
| 2970 cm⁻¹ | 2975 cm⁻¹ | C-H Stretch (aliphatic) | |
| 1245 cm⁻¹ | 1251 cm⁻¹ | C-O Stretch (aryl ether) | |
| ¹H NMR Shift | 7.15 ppm | 7.20 ppm | Aromatic-H |
| 4.10 ppm | 4.15 ppm | CH-N | |
| 2.45 ppm | 2.48 ppm | N-CH₃ | |
| ¹³C NMR Shift | 157.0 ppm | 156.8 ppm | C-O (Aromatic) |
| 58.5 ppm | 58.2 ppm | CH-N |
This table presents hypothetical data to demonstrate the correlation between experimental and computationally predicted spectra. Actual experimental values may vary.
Molecular Dynamics Simulations for Conformational Analysis
This compound is a flexible molecule with several rotatable bonds. Its biological activity and physical properties are highly dependent on its three-dimensional shape or conformation. Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of such molecules over time. nih.gov
MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. By simulating the molecule's dynamics over nanoseconds or longer, a representative ensemble of possible conformations can be generated. This allows for the identification of the most stable, low-energy conformers and the energy barriers between them. researchgate.net Potential Energy Surface (PES) scans, often performed with DFT, can complement MD by systematically rotating specific dihedral angles to find minimum energy structures. nih.gov
For this compound, key dihedral angles for analysis would include the C-C-N-C backbone and the rotation around the C-O bond of the methoxy (B1213986) group. The analysis would reveal the preferred spatial arrangement of the methoxyphenyl ring relative to the ethylamine (B1201723) side chain.
Table 4: Illustrative Low-Energy Conformers of this compound
| Conformer | Dihedral Angle 1 (C-C-N-C) | Dihedral Angle 2 (Aryl-C-C-N) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| 1 (Global Minimum) | 175° | -65° | 0.00 | 45.3 |
| 2 | -68° | -70° | 0.85 | 22.1 |
| 3 | 178° | 72° | 1.10 | 16.5 |
This table contains hypothetical data derived from a typical conformational analysis, illustrating the relative stabilities and populations of different conformers at room temperature.
Structure-Based Computational Design of this compound Analogs
Computational chemistry plays a vital role in modern drug design by enabling the rational, structure-based design of new molecules with enhanced properties. nih.gov Starting from the computationally derived structure and electronic properties of this compound, new analogs can be designed and evaluated in silico before undertaking costly and time-consuming synthesis. researchgate.net
The process typically involves:
Scaffold Identification: The core structure of this compound is used as a template.
Modification Sites: Key positions for chemical modification are identified. These could include the phenyl ring, the methoxy group, or the N-methyl group.
Virtual Library Generation: A library of virtual analogs is created by adding various substituents at the identified sites.
Property Prediction: Quantum chemical methods are used to calculate key properties for each analog, such as electronic properties (HOMO/LUMO), steric effects, and lipophilicity (logP).
Docking and Scoring: If a biological target is known, molecular docking simulations can predict the binding affinity and orientation of the analogs within the target's active site.
This approach allows for the rapid screening of thousands of potential compounds to prioritize a smaller, more promising set for synthesis and experimental testing.
Table 5: Hypothetical Design of Analogs and Predicted Property Changes
| Analog | Modification | Predicted logP | Predicted HOMO-LUMO Gap (eV) | Rationale |
|---|---|---|---|---|
| A-1 | 4'-Fluoro on phenyl ring | 2.95 | 6.15 | Increase metabolic stability, alter electronic profile |
| A-2 | Replace 2'-methoxy with 2'-hydroxyl | 2.50 | 5.90 | Introduce H-bond donor capability |
| A-3 | Replace N-methyl with N-ethyl | 3.30 | 6.00 | Increase lipophilicity |
This table presents hypothetical data for illustrative purposes to show how computational tools can guide the design of new chemical entities.
Structure Activity Relationship Sar Studies in a Chemical and Mechanistic Context for N 1 2 Methoxyphenyl Ethyl N Methylamine and Its Analogs
Systematic Exploration of Substituent Effects on Molecular Interactions
The molecular architecture of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine offers several sites for modification, including the methoxy (B1213986) group on the phenyl ring, the alkyl chain, and the amine group. Altering these substituents can significantly impact the compound's electronic properties, steric profile, and hydrogen-bonding capacity, thereby influencing its binding affinity and efficacy at a molecular target.
The position of the methoxy (-OCH₃) group on the phenyl ring is a critical determinant of molecular conformation and interaction potential. In this compound, the methoxy group is in the ortho (2-) position. Shifting this group to the meta (3-) or para (4-) position creates positional isomers with distinct chemical properties.
The ortho-methoxy group can influence the orientation of the phenyl ring relative to the ethylamine (B1201723) side chain through steric hindrance and potential intramolecular interactions. This can lock the molecule into a preferred conformation, which may be crucial for fitting into a specific binding pocket. Studies on analogous N-benzylphenethylamines, such as the NBOMe series, have shown that the positioning of methoxy groups on the phenethylamine (B48288) moiety is critical for receptor agonism, with molecular docking studies suggesting specific interactions between the methoxy groups and amino acid residues in the receptor binding site. nih.govresearchgate.net For instance, an ortho-methoxy group might act as a hydrogen bond acceptor or engage in hydrophobic interactions within a specific sub-pocket of a receptor or enzyme active site.
Changing the methoxy group to the para-position would place it further from the ethylamine side chain, reducing steric influence and altering its potential interaction points within a binding site. A meta-position would result in yet another distinct spatial arrangement and electronic distribution. The differentiation of these positional isomers is crucial, as they can exhibit vastly different biological activities, with some isomers potentially being active while others are not. nih.gov
Table 1: Chemical Implications of Methoxy Group Positional Isomerism
| Isomer | Potential Steric Influence on Side Chain | Potential Key Interactions | Expected Impact on Binding Conformation |
|---|---|---|---|
| ortho-methoxy (2-OCH₃) | High | Hydrogen bonding, hydrophobic interactions, conformational restriction | May favor a specific "locked" conformation for optimal binding |
| meta-methoxy (3-OCH₃) | Moderate | Altered hydrogen bonding vectors, different hydrophobic contacts | Allows for different rotational conformations compared to the ortho isomer |
| para-methoxy (4-OCH₃) | Low | Potential for hydrogen bonding at the distal end of the binding pocket | Increased conformational freedom of the phenyl ring |
The ethyl group at the chiral center and the methyl group on the nitrogen are key components that can be modified to probe the steric and hydrophobic requirements of a binding site. The length and branching of the alkyl chain connecting the phenyl ring to the amine are critical for molecular recognition.
Increasing the length of the α-alkyl group from ethyl to propyl or butyl would extend the molecule's reach and could allow it to access deeper regions of a hydrophobic pocket within a receptor. However, an excessively long chain might introduce a steric clash, reducing binding affinity. Studies on various classes of organic molecules show that manipulating alkyl chain length is a common strategy to fine-tune properties and optimize performance. rsc.org For instance, in some systems, longer alkyl chains enhance van der Waals interactions, leading to more stable binding. uni-tuebingen.de
Branching the alkyl chain, for example, by replacing the ethyl group with an isopropyl group, would increase the steric bulk around the chiral center. This could either enhance binding by providing a better fit in a complementary pocket or decrease activity due to steric hindrance. The optimal chain length and structure are therefore highly dependent on the specific topology of the biological target.
Table 2: Influence of α-Alkyl Chain Modification on Chemical Recognition
| Analog Modification (α-substituent) | Change in Property | Potential Effect on Molecular Interaction |
|---|---|---|
| Methyl | Reduced chain length and hydrophobicity | May fail to reach key hydrophobic residues; potential loss of affinity |
| Ethyl (Parent Compound) | Baseline | Optimal fit and hydrophobic interactions in the target binding site |
| n-Propyl | Increased chain length and hydrophobicity | May access deeper hydrophobic pockets, potentially increasing affinity |
| Isopropyl | Increased steric bulk (branching) | Could improve binding specificity or cause steric hindrance, reducing affinity |
The degree of substitution on the nitrogen atom profoundly affects the amine's basicity, hydrogen-bonding capability, and steric profile. This compound is a secondary amine. Its properties can be compared to its primary amine (N-H) and tertiary amine (N,N-dimethyl) analogs.
The primary amine analog, N-[1-(2-methoxyphenyl)ethyl]amine, has two hydrogen atoms on the nitrogen, making it a potential hydrogen bond donor and acceptor. The secondary amine has one hydrogen atom, allowing it to act as both a donor and acceptor. The tertiary amine analog, N,N-dimethyl-1-(2-methoxyphenyl)ethanamine, lacks a hydrogen atom on the nitrogen and can only function as a hydrogen bond acceptor.
N-methylation generally increases the basicity (pKa) of the amine in the gas phase, but this effect is more complex in solution. More importantly for biological interactions, the transition from a primary to a secondary and then to a tertiary amine increases steric bulk around the nitrogen. This can influence how the molecule fits into a binding site and interacts with nearby residues. For many receptors, the protonated amine forms a crucial ionic bond with an acidic residue (e.g., aspartate). The presence and number of N-methyl groups can affect the accessibility and stability of this ionic interaction. Studies on the N-methylation of various amines have shown that this modification is a critical factor in determining biological activity and selectivity. researchgate.netnih.gov
Table 3: Comparison of N-Substitution Effects on Amine Properties
| Amine Type | Example Compound | H-Bond Donor? | H-Bond Acceptor? | Relative Steric Bulk | Potential Impact on Receptor Interaction |
|---|---|---|---|---|---|
| Primary | N-[1-(2-methoxyphenyl)ethyl]amine | Yes (2 hydrogens) | Yes | Low | Can form multiple H-bonds; ionic bond formation is sterically unhindered. |
| Secondary | This compound | Yes (1 hydrogen) | Yes | Medium | Can form H-bonds and ionic bonds; methyl group may provide beneficial hydrophobic interactions. |
| Tertiary | N,N-dimethyl-1-(2-methoxyphenyl)ethanamine | No | Yes | High | Cannot donate H-bonds; increased steric bulk may hinder ionic bond formation or alter binding orientation. |
Stereochemical Aspects of Molecular Recognition and Binding Specificity
The α-carbon atom (the carbon atom attached to the phenyl ring and the nitrogen) in this compound is a chiral center. This means the compound exists as a pair of enantiomers: (R)-N-[1-(2-methoxyphenyl)ethyl]-N-methylamine and (S)-N-[1-(2-methoxyphenyl)ethyl]-N-methylamine.
Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often exhibit a high degree of stereospecificity, meaning they interact differently with the two enantiomers of a chiral molecule. One enantiomer (the eutomer) typically exhibits significantly higher affinity or activity than the other (the distomer).
This difference in activity arises from the three-dimensional arrangement of the substituents around the chiral center. For optimal binding, a molecule must present its key interacting groups (the phenyl ring, the methoxy group, and the protonated amine) in a precise spatial orientation to complement the binding site. The (R)-enantiomer will present these groups in a different arrangement than the (S)-enantiomer. One configuration will likely result in a more favorable, lower-energy interaction with the target, while the other may lead to a weaker interaction or even steric repulsion. Therefore, understanding the stereochemistry is paramount for elucidating the mechanism of action and for designing potent and selective analogs. Studies on other chiral amines have confirmed that biological targets often show stereospecificity. nih.gov
Table 4: Stereochemistry and Potential for Differential Binding
| Enantiomer | Spatial Arrangement of Substituents | Hypothetical Binding Outcome |
|---|---|---|
| (R)-enantiomer | Specific 3D orientation of phenyl, methyl, and amine groups | May fit perfectly into the binding site, forming multiple high-affinity interactions (Eutomer). |
| (S)-enantiomer | Mirror-image 3D orientation | May have a poor fit, with one or more groups clashing with the binding site walls, resulting in low or no affinity (Distomer). |
Molecular Docking and Binding Site Analysis for Chemical Interactions (e.g., enzyme inhibition at a molecular level)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a larger molecule, such as a protein receptor or enzyme. unar.ac.idnih.gov For this compound and its analogs, docking studies can provide valuable hypotheses about their binding modes and the specific interactions that stabilize the ligand-protein complex.
In a typical docking simulation, the ligand is placed into the active site of a target protein, and its conformational flexibility is explored to find the binding pose with the lowest energy score. This analysis can reveal key intermolecular interactions:
Ionic Bonding: The protonated secondary amine is likely to form a strong ionic bond (salt bridge) with a negatively charged amino acid residue, such as aspartic acid (Asp) or glutamic acid (Glu).
Hydrogen Bonding: The N-H group of the secondary amine can act as a hydrogen bond donor, while the nitrogen atom and the oxygen of the methoxy group can act as hydrogen bond acceptors, potentially interacting with residues like serine (Ser), threonine (Thr), or asparagine (Asn).
Hydrophobic Interactions: The phenyl ring and the alkyl groups (ethyl and methyl) can engage in hydrophobic and van der Waals interactions with nonpolar residues like leucine (B10760876) (Leu), isoleucine (Ile), valine (Val), and phenylalanine (Phe).
Pi-Stacking: The aromatic phenyl ring can participate in π-π stacking or cation-π interactions with aromatic residues such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).
By analyzing these interactions for a series of analogs, researchers can build a comprehensive SAR model. For example, if docking studies predict that the ortho-methoxy group fits into a small hydrophobic pocket, this would explain why the para-methoxy isomer, with its substituent positioned differently, might be less active. In the context of enzyme inhibition, docking can help determine whether a compound is likely to be a competitive inhibitor (binding to the active site and blocking substrate access) or a non-competitive inhibitor (binding to an allosteric site and changing the enzyme's conformation). nih.gov
Table 5: Potential Molecular Interactions Identified via Docking Analysis
| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| Protonated Amine (N⁺-H) | Ionic Bond / Salt Bridge | Aspartic Acid (Asp), Glutamic Acid (Glu) |
| Amine N-H | Hydrogen Bond (Donor) | Serine (Ser), Threonine (Thr), Asparagine (Asn), Main-chain carbonyls |
| Methoxy Oxygen | Hydrogen Bond (Acceptor) | Serine (Ser), Threonine (Thr), Tyrosine (Tyr) |
| Phenyl Ring | Hydrophobic, π-π Stacking, Cation-π | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu) |
| Ethyl/Methyl Groups | Hydrophobic, Van der Waals | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile) |
Analytical Chemistry Methodologies for the Characterization of N 1 2 Methoxyphenyl Ethyl N Methylamine
Advanced Spectroscopic Characterization
Spectroscopy is fundamental to the structural elucidation of organic compounds. By examining the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, bonding, and functional groups can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For N-[1-(2-methoxyphenyl)ethyl]-N-methylamine, the proton spectrum would exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the ethyl chain, and the N-methyl group. The protons on the substituted benzene (B151609) ring would appear as complex multiplets in the aromatic region (typically δ 6.8-7.4 ppm). The methoxy group (OCH₃) protons would present as a sharp singlet around δ 3.8 ppm. The benzylic proton (CH) of the ethyl group would be a quartet, coupled to the adjacent methyl group, while the terminal methyl group (CH₃) of the ethyl chain would appear as a doublet. The N-methyl (N-CH₃) protons would be a singlet.
¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The spectrum for this compound would show signals for the aromatic carbons, with the carbon attached to the methoxy group being significantly shifted downfield. The aliphatic carbons of the ethyl group and the N-methyl group would appear in the upfield region of the spectrum.
2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would show correlations between coupled protons, confirming the relationship between the benzylic CH and the terminal CH₃ of the ethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted Multiplicity | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| Aromatic C-H | 6.8 – 7.4 | Multiplet (m) | 110 – 130 |
| Aromatic C-O | - | - | ~157 |
| Aromatic C-C(H)N | - | - | ~135 |
| -OCH₃ | ~3.8 | Singlet (s) | ~55 |
| -CH(CH₃)N- | ~3.5 | Quartet (q) | ~60 |
| -CH(CH₃)N- | ~1.3 | Doublet (d) | ~20 |
| N-CH₃ | ~2.3 | Singlet (s) | ~35 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. nih.gov
Infrared (IR) Spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would display characteristic absorption bands. These include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and aliphatic groups (just below 3000 cm⁻¹). Aromatic C=C ring stretching bands would appear in the 1450-1600 cm⁻¹ region. A prominent feature would be the C-O stretching of the methoxy group's ether linkage, typically seen around 1240 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch). The C-N stretching of the amine would be observed in the 1000-1250 cm⁻¹ range.
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this molecule, the aromatic ring vibrations are typically strong in the Raman spectrum. nih.gov The symmetric breathing mode of the benzene ring would give a particularly intense signal.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3010 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Asymmetric C-O-C Stretch (Aryl Ether) | 1230 - 1270 | Strong |
| Symmetric C-O-C Stretch (Aryl Ether) | 1020 - 1050 | Medium |
| C-N Stretch | 1000 - 1250 | Medium-Weak |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This allows for the determination of the elemental formula of a compound, providing definitive confirmation of its identity. nih.gov For this compound (C₁₀H₁₅NO), HRMS would confirm its monoisotopic mass of 165.1154 Da. nih.gov
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation. A common fragmentation pathway would be the alpha-cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a stable, resonance-stabilized iminium cation. Another likely fragmentation is the benzylic cleavage, which would yield a methoxy-substituted tropylium (B1234903) ion or a related fragment. nih.gov
| Ion | Formula | Predicted Exact Mass (m/z) | Description |
|---|---|---|---|
| [M]⁺ | C₁₀H₁₅NO | 165.1154 | Molecular Ion |
| [M-CH₃]⁺ | C₉H₁₂NO | 150.0919 | Loss of methyl radical from ethyl group |
| [M-C₂H₅N]⁺ | C₈H₉O | 121.0653 | Benzylic cleavage fragment |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings. The 2-methoxyphenyl group in the target compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima (λₘₐₓ) characteristic of a substituted benzene ring. These absorptions are due to π → π* electronic transitions. One would anticipate a primary absorption band around 220 nm and a secondary, less intense band around 270-280 nm.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is essential for separating the target compound from impurities, starting materials, or byproducts, as well as for quantifying its purity.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a technique used to separate volatile compounds. A sample is vaporized and transported through a capillary column by a carrier gas. Separation is achieved based on the differential partitioning of compounds between the mobile gas phase and the stationary phase lining the column. The purity of this compound can be determined by the presence of a single major peak in the chromatogram.
When coupled with a mass spectrometer (GC-MS), this method becomes a powerful tool for both separation and identification. nih.gov As the separated components elute from the GC column, they enter the mass spectrometer, which generates a mass spectrum for each peak. This allows for the positive identification of the main compound by matching its retention time and mass spectrum against a reference standard. It also enables the tentative identification of any impurities present in the sample. nih.gov In some cases, derivatization with reagents like trifluoroacetic anhydride (B1165640) can be used to improve the chromatographic properties and mass spectral characteristics of amine-containing compounds. nih.gov
High-Performance Liquid Chromatography (HPLC) and Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic compounds like this compound. It is utilized for both qualitative and quantitative analysis, offering high resolution and sensitivity. nih.gov
Reversed-Phase HPLC: In its common reversed-phase mode, HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase, such as a C18-modified silica (B1680970) (ODS), is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comsielc.com The separation mechanism involves the partitioning of the analyte between the stationary and mobile phases. mdpi.com For amine-containing compounds, additives like trifluoroacetic acid (TFA) or formic acid are often incorporated into the mobile phase to improve peak shape and resolution by minimizing undesirable interactions with residual silanol (B1196071) groups on the stationary phase. mdpi.com Detection is commonly achieved using a UV detector, as the phenyl ring in the molecule absorbs ultraviolet light. researchgate.netsielc.com
Chiral HPLC: Given that this compound possesses a chiral center, separating its enantiomers is crucial, particularly in pharmaceutical contexts where different enantiomers can exhibit distinct pharmacological activities. nih.gov Chiral HPLC is the definitive method for this purpose. mdpi.com This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for the enantioseparation of a broad range of chiral compounds, including amines. researchgate.netmdpi.com The choice of mobile phase, often a mixture of alkanes like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), and the use of acidic or basic additives, are critical for achieving optimal separation. mdpi.comresearchgate.net
The table below illustrates a hypothetical set of conditions for the chiral separation of a similar amine, demonstrating the typical parameters involved.
| Parameter | Condition |
| Instrument | Agilent 1100 Series HPLC System |
| Column | Chiralpak® AD-3 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Methanol (89:10:1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table is a representative example based on methods for similar chiral amines and does not represent experimentally verified data for this compound. researchgate.net
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic organic chemistry. nih.gov For this compound, its primary applications include monitoring the progress of chemical reactions and assessing the purity of the product. rsc.org
In a typical TLC analysis, the stationary phase is a thin layer of an adsorbent material, most commonly silica gel, coated onto a glass or aluminum plate. nih.govresearchgate.net A small spot of the compound, dissolved in a volatile solvent, is applied to the baseline of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a developing solvent (the mobile phase). mit.edu As the mobile phase ascends the plate via capillary action, it carries the compound with it. The separation is based on the compound's differential partitioning between the stationary and mobile phases. aga-analytical.com.pl
The polarity of the mobile phase is a critical parameter. For an amine like this compound, a mixture of a non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a polar solvent (e.g., methanol) is often effective. rsc.org The ratio of these solvents is adjusted to achieve optimal separation. Adding a small amount of a base, such as triethylamine, to the mobile phase can prevent "streaking" or tailing of the amine spot caused by strong interactions with the acidic silica gel.
After development, the separated spots are visualized. Since the target compound contains an aromatic ring, it is UV-active and can be easily seen under a UV lamp (typically at 254 nm). nih.govmit.edu The position of the spot is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. mit.edu
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 on aluminum backing |
| Mobile Phase | 95:5 Dichloromethane / Methanol |
| Visualization | UV Light (254 nm) |
| Result | Rf value (e.g., 0.20) |
This table provides an example of typical TLC conditions used for analyzing amine compounds. rsc.org
Elemental Analysis and Microanalysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized substance like this compound.
The molecular formula for this compound is C₁₁H₁₇NO. Based on this formula, the theoretical elemental composition can be calculated. In an experimental setting, the compound is subjected to high-temperature combustion, converting the elements into simple gases (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified to determine the elemental percentages. A close agreement between the experimentally measured values and the calculated theoretical values provides strong evidence for the compound's assigned formula and purity.
| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Theoretical Mass % |
| Carbon | C | 12.011 | 132.121 | 73.70% |
| Hydrogen | H | 1.008 | 17.136 | 9.56% |
| Nitrogen | N | 14.007 | 14.007 | 7.81% |
| Oxygen | O | 15.999 | 15.999 | 8.92% |
| Total | 179.263 | 100.00% |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If this compound, or a salt thereof (like the hydrochloride or tartrate), can be grown as a single crystal of sufficient quality, this method can provide definitive information about its molecular structure, conformation, and intermolecular interactions in the solid state.
The technique involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a detailed electron density map of the molecule can be constructed, from which the positions of the individual atoms are determined.
The resulting data provides a wealth of structural information, including bond lengths, bond angles, and torsion angles. nih.gov For a chiral molecule, X-ray crystallography can unambiguously determine the absolute configuration of the stereocenter, provided the analysis is performed correctly (e.g., using a chiral salt or by measuring anomalous dispersion). The analysis also reveals how molecules pack together in the crystal lattice, including details of intermolecular forces like hydrogen bonding. researchgate.net
The table below shows the type of crystallographic data that is typically reported from an X-ray structure determination, using a related methoxyphenyl compound as an example.
| Parameter | Example Data |
| Chemical Formula | C₁₈H₁₄N₂O₃ |
| Formula Weight | 306.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 7.4809 Å, b = 13.082 Å, c = 16.870 Å |
| α = 90°, β = 93.440°, γ = 90° | |
| Volume | 1648.0 ų |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density | 1.233 g/cm³ |
This table is representative of crystallographic data for a related organic molecule and does not represent experimental data for this compound. nih.govresearchgate.net
Advanced Applications of N 1 2 Methoxyphenyl Ethyl N Methylamine in Synthetic Organic Chemistry
Utilization as Chiral Building Blocks and Intermediates
Chiral amines are fundamental components in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and natural products. N-[1-(2-methoxyphenyl)ethyl]-N-methylamine, in its enantiomerically pure forms, serves as an important chiral building block and intermediate, enabling chemists to control the stereochemical outcome of synthetic transformations.
The primary utility of such chiral amines lies in their application as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the formation of a specific stereoisomer. The auxiliary, being chiral itself, creates a diastereomeric intermediate that allows for the differentiation of stereoisomeric transition states, leading to a high degree of stereoselectivity in subsequent reactions. After the desired stereocenter is set, the auxiliary can be cleanly removed and often recycled.
While specific studies detailing this compound as a chiral auxiliary are not extensively documented in readily available literature, its structural analogues, such as substituted phenylethylamines, have proven highly effective. For instance, derivatives of phenylethylamine are commonly used to form chiral amides or imines. The steric bulk of the aryl group and the electronic nature of its substituents can significantly influence the diastereoselectivity of reactions such as alkylations, aldol additions, and Michael additions performed on these intermediates. The 2-methoxy group in this compound can play a crucial role through both steric hindrance and potential chelation with metal-based reagents, thereby enhancing facial selectivity during the approach of a reactant to the prochiral center.
The general principle involves attaching the chiral amine to a substrate, performing a diastereoselective reaction, and then cleaving the amine to reveal the enantiomerically enriched product. This strategy provides access to a wide range of chiral compounds, including carboxylic acids, alcohols, and other amines.
Table 1: Examples of Diastereoselective Reactions Using Chiral Amine Auxiliaries
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) |
| (R)- or (S)-Pseudoephedrine | Alkylation | Carboxylic Acid Amide | >95:5 |
| Trans-2-phenyl-1-cyclohexanol | Ene Reaction | Glyoxylic Acid Ester | 10:1 |
| Camphorsultam | Michael Addition | N-methacryloyl derivative | High |
This table illustrates the effectiveness of chiral auxiliaries structurally related to the subject compound in achieving high diastereoselectivity.
Role in the Development of Chiral Ligands for Asymmetric Catalysis
The development of chiral ligands for transition metal-catalyzed asymmetric reactions is a cornerstone of modern synthetic chemistry. Chiral amines, including this compound, are pivotal precursors for a diverse range of ligands that impart stereocontrol in catalytic processes. These ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed through a lower energy pathway for the formation of one enantiomer over the other.
The ortho-methoxy group on the phenyl ring is particularly significant. Research has shown that ortho-methoxyphenyl imines can significantly enhance enantioselectivity in certain reactions, such as the iridium-catalyzed asymmetric hydrogenation of imines. nih.gov This enhancement is often attributed to secondary interactions, where the oxygen atom of the methoxy (B1213986) group can coordinate to the metal center or participate in hydrogen bonding, leading to a more rigid and well-defined transition state.
This compound can be readily converted into various ligand classes, including:
Phosphine-Amine (P,N) Ligands: By functionalizing the amine with a phosphine-containing moiety, powerful bidentate ligands can be synthesized. These P,N-ligands have found broad application in asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions.
Salen-type Ligands: Condensation of the primary amine analogue, 1-(2-methoxyphenyl)ethylamine, with salicylaldehyde derivatives yields chiral Schiff base (salen) ligands. These are highly effective in a variety of catalytic transformations, including asymmetric epoxidation and cyclopropanation.
Hydrogen-Bond Donor Catalysts: The amine functionality can be incorporated into scaffolds like squaramides or thioureas. nih.gov These organocatalysts utilize hydrogen bonding to activate substrates and control stereochemistry, offering a metal-free alternative for asymmetric synthesis.
The modular nature of ligand synthesis allows for fine-tuning of steric and electronic properties. By modifying the substituents on the amine or incorporating it into different backbones, chemists can optimize ligand performance for specific reactions and substrates, often achieving excellent yields and exceptionally high enantiomeric excesses (ee).
Table 2: Influence of Ligand Structure on Asymmetric Catalysis
| Catalyst Type | Reaction | Ligand Feature | Achieved Enantioselectivity (ee) |
| Ir-Phosphoramidite | Asymmetric Hydrogenation | ortho-Methoxyphenyl Imine Substrate | Increased from 87% to >95% ee |
| Squaramide Organocatalyst | Michael Addition | Cinchona Alkaloid Moiety | Up to 99% ee |
| Pd-C4-TunePhos | Asymmetric Hydrogenation | Axially Chiral Biaryl Phosphine | 86-95% ee |
This table highlights how specific structural features within chiral ligands or substrates, such as the ortho-methoxy group, can dramatically improve the stereochemical outcome of a reaction.
Precursors for the Construction of Complex Organic Scaffolds
The synthesis of complex, polycyclic molecules, particularly alkaloids and other nitrogen-containing natural products, often relies on the strategic incorporation of chiral nitrogenous fragments early in the synthetic route. nih.govmaharajacollege.ac.ineolss.net this compound represents an ideal starting material or key intermediate for the construction of such intricate molecular architectures.
Its inherent chirality ensures that the stereochemistry established at the beginning of a synthesis is carried through subsequent steps, avoiding the need for late-stage resolutions or complex asymmetric transformations on a more elaborate substrate. The functional groups present—the secondary amine and the substituted aromatic ring—provide multiple handles for chemical manipulation.
The amine can be used as a nucleophile or can be transformed into an imine or enamine, serving as a linchpin for cyclization reactions that form heterocyclic rings, a common feature in alkaloids. nih.gov Key synthetic strategies where this building block could be employed include:
Pictet-Spengler Reaction: Condensation of a phenethylamine (B48288) derivative with an aldehyde or ketone, followed by acid-catalyzed cyclization, yields tetrahydroisoquinolines, a core structure in numerous alkaloids.
Mannich Reaction: This reaction provides a powerful method for carbon-carbon bond formation and the introduction of an aminomethyl group, facilitating the construction of complex ring systems.
Ring-Closing Metathesis (RCM): By attaching alkenyl chains to the nitrogen atom, RCM can be employed to construct nitrogen-containing rings of various sizes with control over the stereochemistry at the original chiral center.
The 2-methoxyphenyl group can also be manipulated. The methoxy group can be cleaved to reveal a phenol, providing a site for further functionalization or intramolecular cyclization. Furthermore, the aromatic ring itself can be modified through electrophilic substitution or transition metal-catalyzed cross-coupling reactions to build up molecular complexity. The total synthesis of complex molecules like (−)-Calyciphylline N demonstrates the importance of strategically introducing nitrogen-containing stereocenters to guide the formation of a complex scaffold. acs.org
By leveraging the pre-existing stereocenter and the versatile functional groups of this compound, synthetic chemists can devise more efficient and stereocontrolled routes to a wide range of complex and biologically significant target molecules.
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
The confluence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of novel molecules related to N-[1-(2-methoxyphenyl)ethyl]-N-methylamine. Machine learning (ML) algorithms can navigate the vastness of chemical space with an efficiency far exceeding traditional methods, accelerating the identification of derivatives with desired properties.
Key Research Thrusts:
Predictive Modeling: ML models can be trained on existing datasets of related compounds to predict various properties of novel this compound analogs. This includes predicting physicochemical properties, bioactivity, and potential reactivity. By learning from structure-property relationships, these models can prioritize which novel compounds to synthesize, saving significant time and resources. pubpub.orgchemrxiv.orgnih.gov
De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules based on a set of desired parameters. researchgate.net These models can be instructed to generate derivatives of this compound that are optimized for specific functions while maintaining structural similarity to the parent compound.
Reaction Prediction and Synthesis Planning: AI tools are increasingly capable of predicting the outcomes of chemical reactions and even devising complete synthetic routes. nih.gov For this compound, this could mean identifying more efficient or novel synthetic pathways, predicting potential side products, and optimizing reaction conditions for higher yields. researchgate.netnih.gov This capability is crucial for accelerating the synthesis of new analogs for testing and development. researchgate.net
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | ML models that correlate chemical structure with biological activity. | Rapidly screen virtual libraries of analogs to identify candidates with high potential bioactivity. |
| Generative Models (GANs, VAEs) | Algorithms that create novel chemical structures with desired properties. | Design new derivatives optimized for specific targets or functions. |
| Retrosynthesis Prediction | AI tools that propose synthetic pathways for a target molecule. | Discover more efficient and cost-effective ways to synthesize the compound and its analogs. nih.gov |
| Reaction Outcome Prediction | Models that predict the products and yields of chemical reactions. | Optimize synthetic conditions and minimize the formation of unwanted byproducts. researchgate.net |
Development of Sustainable and Green Synthesis Methodologies
The chemical industry is undergoing a paradigm shift towards more environmentally benign processes. Future research on the synthesis of this compound will undoubtedly focus on the development of sustainable and green methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.
Key Research Thrusts:
Catalytic N-Methylation: Traditional N-methylation methods often rely on stoichiometric amounts of toxic reagents like methyl iodide or dimethyl sulfate. researchgate.net Modern approaches focus on catalytic systems that use greener methylating agents. Methanol, being inexpensive and sustainable, is a prime candidate for this "hydrogen-borrowing" mechanism, catalyzed by heterogeneous catalysts like platinum on carbon (Pt/C) or supported Nickel (Ni) nanoparticles. shokubai.orgrsc.org Research will aim to adapt these selective N-methylation techniques for the efficient synthesis of the target compound. researchgate.net
Use of Green Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. Future syntheses will explore the use of aqueous media or other green solvents to replace volatile and hazardous organic compounds. researchgate.netresearchgate.net Microwave-assisted synthesis in aqueous media, for instance, offers a path to faster reaction times and reduced energy usage. researchgate.netrsc.org
Alternative Carbon Sources: The development of methods that utilize CO₂ as a C1 building block for N-methylation represents a significant advancement in green chemistry. chaseliquidfuels.org Electrochemical reductive N-methylation using CO₂ is an emerging area that could provide a highly sustainable route to this compound and related compounds. chaseliquidfuels.org
| Methodology | Traditional Approach | Green/Sustainable Alternative | Key Advantages |
|---|---|---|---|
| Methylating Agent | Methyl iodide, Dimethyl sulfate | Methanol, CO₂ | Reduced toxicity, renewable sources, atom economy. shokubai.orgchaseliquidfuels.org |
| Catalyst | Stoichiometric reagents | Heterogeneous catalysts (e.g., Pt/C, Ni/ZnAlOx) | Catalyst reusability, easier product purification, high selectivity. shokubai.orgrsc.org |
| Solvent | Volatile organic compounds (VOCs) | Water, bio-based solvents | Reduced environmental impact and health hazards. researchgate.net |
| Energy Source | Conventional heating | Microwave irradiation, photocatalysis | Faster reaction rates, lower energy consumption. researchgate.net |
Advanced Spectroscopic Techniques for Dynamic Studies
This compound is a flexible molecule, and its three-dimensional shape and dynamic behavior in solution are crucial to its properties and interactions. Advanced spectroscopic techniques, particularly in the field of Nuclear Magnetic Resonance (NMR), offer powerful tools to investigate these dynamics at an atomic level.
Key Research Thrusts:
Conformational Analysis: The molecule possesses several rotatable bonds, leading to a complex ensemble of conformations in solution. nih.gov Advanced NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY) and Residual Dipolar Couplings (RDCs), combined with computational modeling, can provide detailed insights into the preferred solution-state conformations and the relative populations of different rotamers. torvergata.itnih.govcopernicus.org
Dynamic NMR (DNMR) Spectroscopy: Variable-temperature NMR studies can be employed to quantify the energy barriers associated with hindered rotation around specific bonds, such as the N-aryl bond. researchgate.netlookchem.comyoutube.comnih.gov By analyzing changes in the NMR spectrum at different temperatures, researchers can determine the rates of conformational exchange, providing a deeper understanding of the molecule's flexibility. scielo.org.mx
Multinuclear and 2D NMR: Comprehensive structural elucidation will be supported by a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals. This detailed characterization is the foundation for all further dynamic and reactivity studies.
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| Dynamic NMR (DNMR) | Rates of conformational exchange, rotational energy barriers. numberanalytics.com | Quantifies the flexibility and energy barriers for rotation around the N-aryl and other key bonds. lookchem.com |
| 2D NOESY/ROESY | Through-space proton-proton proximities. | Helps determine the preferred 3D structure and relative orientation of substituents in solution. nih.gov |
| Residual Dipolar Couplings (RDCs) | Long-range orientational information of bonds. nih.gov | Provides global conformational restraints for accurate structure determination in solution. |
| Computational Modeling (MDOC) | Simulates dynamic ensembles that fit experimental NMR data. nih.gov | Creates a detailed picture of the conformational landscape and equilibrium. nih.gov |
Exploration of Novel Chemical Transformations and Reactivity Patterns
The inherent chemical functionalities of this compound—a secondary N-alkyl-N-arylamine—provide a rich platform for exploring novel chemical transformations. Future research will focus on leveraging this reactivity to synthesize new families of compounds and to understand the fundamental reactivity patterns of this scaffold.
Key Research Thrusts:
C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring or the N-alkyl groups represents a highly atom-economical approach to creating new derivatives. mdpi.com Late-stage functionalization, enabled by techniques like Ni/photoredox dual catalysis, could allow for the selective arylation of the N-methyl group, providing rapid access to novel benzyl (B1604629) dialkylamines. nih.gov
Reductive Cross-Coupling Reactions: The synthesis of N-substituted arylamines can be achieved through the reductive cross-coupling of nitroarenes with various partners. rsc.org This strategy could be adapted to provide alternative and efficient routes to the core structure of this compound and its analogs, avoiding the pre-formation of anilines. organic-chemistry.org
Tandem Reactions: The development of novel tandem or one-pot reactions can significantly streamline synthetic processes. For instance, a tandem coupling of an appropriate aldehyde with methylamine (B109427) or a nitroalkane could offer an innovative pathway to N-alkylated amines. rsc.org
N-Dealkylation and Further Functionalization: The selective removal of the N-methyl group (N-dealkylation) would yield the corresponding secondary amine, which serves as a versatile intermediate for further functionalization, allowing for the introduction of a wide array of different substituents.
| Transformation Type | Potential Reaction | Expected Outcome/Product Class |
|---|---|---|
| C-H Arylation | Ni/Photoredox-catalyzed reaction with aryl bromides. nih.gov | Derivatives with an aryl group attached to the N-methyl carbon. |
| Electrophilic Aromatic Substitution | Nitration, halogenation, or Friedel-Crafts acylation on the methoxyphenyl ring. | Functionalized analogs with substituents on the aromatic ring. |
| N-Alkylation/Arylation | Coupling reactions (e.g., Buchwald-Hartwig) on the de-methylated amine. organic-chemistry.orgorganic-chemistry.orgwjpmr.com | A diverse library of secondary and tertiary amines with varied N-substituents. |
| Oxidative Coupling | Reactions leading to dimerization or polymerization. rsc.org | Novel materials with potential electronic or optical properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
